molecular formula C11H11ClFN B2494895 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287274-19-3

3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2494895
CAS No.: 2287274-19-3
M. Wt: 211.66
InChI Key: RCCFIHVIIBKLBA-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluorophenyl)bicyclo[111]pentan-1-amine is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . Another approach involves the photochemical synthesis of bicyclo[1.1.1]pentan-1-amines using imine photochemistry .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production. The use of photochemical synthesis and carbene insertion techniques could be optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the amine group to form different functional groups.

Scientific Research Applications

3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine is not fully understood. its molecular targets and pathways are likely influenced by the presence of the chloro and fluoro substituents, which can interact with various biological molecules. The bicyclo[1.1.1]pentane core may also play a role in modulating the compound’s bioactivity by providing a rigid, three-dimensional structure that can interact with specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(2-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN/c12-9-3-7(13)1-2-8(9)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCFIHVIIBKLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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